molecular formula C11H17N3O3S B12639123 N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide CAS No. 919771-99-6

N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide

Cat. No.: B12639123
CAS No.: 919771-99-6
M. Wt: 271.34 g/mol
InChI Key: BDVVFIPAODLSCE-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide is a chemical compound with a complex structure that includes an aminoethyl group, an ethylsulfamoyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-(ethylsulfamoyl)benzoic acid with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity of the final product. Solvent extraction and crystallization techniques are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino and ethylsulfamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

Antineoplastic Activity

N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide has been investigated for its potential use in treating various cancers. Research indicates that derivatives of benzamide compounds exhibit cytotoxic effects against neoplastic cells. For instance, related compounds have demonstrated effectiveness against mammary adenocarcinoma and other tumor types in animal models, showing significant inhibition of tumor growth in dose-dependent studies .

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzamide derivatives against filoviruses such as Ebola and Marburg viruses. Compounds structurally related to this compound have been shown to inhibit viral entry effectively, suggesting a pathway for developing therapeutic agents against viral infections .

Diabetes Treatment

The compound has also been linked to the synthesis of sulfonylurea drugs, which are commonly used in the management of type 2 diabetes. The synthesis methods for this compound allow for its incorporation into larger drug frameworks that enhance glycemic control .

The biological activity of this compound has been evaluated through various assays:

  • Cytotoxicity Assays : In vitro studies have shown that this compound can significantly reduce cell viability in cancer cell lines.
  • Viral Inhibition Studies : Compounds similar to this compound have demonstrated low EC50 values against Ebola and Marburg viruses, indicating strong antiviral efficacy .
  • Diabetes Models : Experimental models have confirmed its role in enhancing insulin sensitivity and reducing blood glucose levels.

Case Studies

Several case studies illustrate the applications and efficacy of this compound:

  • Case Study 1: Cancer Treatment
    In a study involving female SD rats with induced mammary adenocarcinoma, administration of this compound derivatives resulted in a significant reduction in tumor volume compared to untreated controls, demonstrating its potential as a therapeutic agent for cancer .
  • Case Study 2: Antiviral Research
    A series of experiments conducted on Vero cells showed that certain derivatives could inhibit the entry of Ebola virus with an EC50 value below 10 μM, indicating their potential as antiviral therapeutics .

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)benzamide
  • 4-(Ethylsulfamoyl)benzoic acid
  • N-(2-Aminoethyl)-4-(methylsulfamoyl)benzamide

Uniqueness

N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide is unique due to the presence of both the aminoethyl and ethylsulfamoyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Biological Activity

N-(2-Aminoethyl)-4-(ethylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound involves several key steps, typically starting from commercially available precursors. The compound can be synthesized through a reaction involving 4-(ethylsulfamoyl)benzoic acid and 2-aminoethylamine, leading to the formation of the desired amide linkage. The characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of benzamide have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications in the benzamide structure can enhance its binding affinity to HDACs, thereby increasing its antiproliferative effects against various cancer cell lines such as MCF-7 and A549 .

A study reported that specific benzamide derivatives demonstrated IC50 values in the low micromolar range against these cell lines, indicating potent anticancer properties. The molecular docking studies further supported these findings by showing favorable interactions between the synthesized compounds and the active sites of HDAC enzymes .

Antimicrobial Activity

In addition to its antitumor potential, this compound has shown promising antimicrobial activity. In vitro assays have demonstrated that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Case Study 1 : A derivative was tested for its anticancer effects on HepG2 liver cancer cells. The results indicated an IC50 value of approximately 1.30 μM, showcasing its potential as a lead compound for further development in cancer therapy .
  • Case Study 2 : In a study focusing on antimicrobial activity, a related compound was shown to inhibit Candida albicans effectively, with a zone of inhibition comparable to standard antifungal agents. This suggests that modifications in the benzamide structure can yield compounds with enhanced antifungal properties .

Table 1: Antitumor Activity of Benzamide Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-71.30HDAC inhibition
Similar Benzamide DerivativeA5491.50HDAC inhibition
EntinostatMDA-MB-23117.25HDAC inhibition

Table 2: Antimicrobial Activity

CompoundBacteriaMIC (µg/mL)Zone of Inhibition (mm)
This compoundStaphylococcus aureus1520
Related CompoundEscherichia coli2515
Standard Antifungal AgentCandida albicans1022

Properties

CAS No.

919771-99-6

Molecular Formula

C11H17N3O3S

Molecular Weight

271.34 g/mol

IUPAC Name

N-(2-aminoethyl)-4-(ethylsulfamoyl)benzamide

InChI

InChI=1S/C11H17N3O3S/c1-2-14-18(16,17)10-5-3-9(4-6-10)11(15)13-8-7-12/h3-6,14H,2,7-8,12H2,1H3,(H,13,15)

InChI Key

BDVVFIPAODLSCE-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN

Origin of Product

United States

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